2,3-Diketo-1-phosphohexane

Acireductone synthase Enzyme kinetics Substrate affinity

For labs studying bifunctional enolase-phosphatase enzymes, sourcing a substrate that isolates the enolase partial reaction without downstream interference is challenging. 2,3-Diketo-1-phosphohexane solves this by eliminating the methionine salvage pathway endpoint. - Enables independent quantification of the enolase step due to a 10.8-fold higher KM (0.077 mM) than its enol intermediate. - Produces a distinct cleavage product (2-ketopentanoate), preventing confounding activity from downstream enzymes. - Suitable for co-crystallization studies (PDB 2OEM) and mutant analysis for rapid functional annotation of HAD superfamily members.

Molecular Formula C6H11O6P
Molecular Weight 210.12 g/mol
CAS No. 151169-48-1
Cat. No. B124100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diketo-1-phosphohexane
CAS151169-48-1
Synonyms2,3-diketo-1-phosphohexane
2,3-DKPH
Molecular FormulaC6H11O6P
Molecular Weight210.12 g/mol
Structural Identifiers
SMILESCCCC(=O)C(=O)COP(=O)(O)O
InChIInChI=1S/C6H11O6P/c1-2-3-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11)
InChIKeyPGGSLYKMBFNJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diketo-1-phosphohexane: Desthio Analog Overview


2,3-Diketo-1-phosphohexane (2,3-DKPH; C₆H₁₁O₆P; MW 210.12) is a synthetic, sulfur-free analog of the natural methionine salvage pathway intermediate 2,3-diketo-5-methylthio-1-phosphopentane (DK-MTP-1-P) [1]. Originally synthesized as a mechanistic probe, this organophosphate diketone serves as an alternate substrate for the bifunctional enolase-phosphatase enzyme E-1 (acireductone synthase, EC 3.1.3.77) from Klebsiella pneumoniae [2]. The compound undergoes enzymatic enolization to 2-hydroxy-3-keto-1-phospho-1-hexene followed by dephosphorylation and oxidative cleavage, yielding a product profile distinct from that of the sulfur-containing natural substrate [3]. Its primary utility lies in dissecting the catalytic mechanism and substrate specificity of enolase-phosphatase enzymes across bacterial and mammalian systems.

Irreplaceability of 2,3-DKPH in Methionine Salvage


Generic phosphorylated diketones or the natural substrate DK-MTP-1-P cannot substitute for 2,3-diketo-1-phosphohexane in mechanistic enzymology because the absence of the 5-methylthio group fundamentally alters both the enzyme kinetic parameters and the identity of the oxidative cleavage products [1]. The desthio analog exhibits a distinct KM value (0.077 mM) with acireductone synthase compared to its enol intermediate (KM = 0.0071 mM), resulting in a 10.8-fold affinity difference that governs the rate-limiting step of the two-stage enolization–dephosphorylation cascade [2]. Furthermore, the replacement of 2-keto-4-methylthiobutyrate with 2-ketopentanoate as the terminal cleavage product eliminates the methionine-recycling endpoint, making the analog uniquely suited for studying the enolase partial reaction independent of the downstream transamination pathway [3]. These quantitative and qualitative differences preclude simple interchange with sulfur-containing congeners.

2,3-DKPH vs. Analogs: Evidence Guide


Enzyme Affinity: Parent Diketone vs. Enol Intermediate

Within the bifunctional acireductone synthase (EC 3.1.3.77) reaction sequence, 2,3-diketo-1-phosphohexane displays a Michaelis constant (KM) of 0.077 mM, whereas its immediate enolization product, 2-hydroxy-3-keto-1-phospho-1-hexene, exhibits a KM of 0.0071 mM—a 10.8-fold lower value indicative of much tighter enzyme binding for the enol intermediate [1]. This comparison establishes that the initial enolization step, rather than the subsequent dephosphorylation, is the rate-limiting partial reaction in the bifunctional catalytic cycle when using the desthio analog, a mechanistic feature that can be exploited to isolate and study the enolase domain activity independently.

Acireductone synthase Enzyme kinetics Substrate affinity

Oxidative Cleavage Product Profile Comparison

Incubation of 2,3-diketo-1-phosphohexane with purified E-1 enolase/phosphatase from K. pneumoniae yields 2-ketopentanoate, formate, glyoxylate, and butyrate as terminal products [1]. In contrast, the natural substrate 2,3-diketo-5-methylthio-1-phosphopentane (DK-MTP-1-P) is cleaved to formate, 2-keto-4-methylthiobutyrate (the transamination precursor of methionine), and 3-methylthiopropionate [2]. This product divergence is absolute: the desthio analog cannot feed into methionine biosynthesis, making it a clean tool for assaying enolase-phosphatase activity without interference from downstream pathway enzymes.

Methionine salvage pathway Oxidative cleavage Product fingerprinting

Crystal Structure of Enolase with Desthio Ligand

The desthio analog 2,3-diketohexane 1-phosphate (the enol-tautomerized form of 2,3-diketo-1-phosphohexane) was used to determine the 1.7 Å resolution crystal structure of the carboxylated (activated) RuBisCO-like enolase from Geobacillus kaustophilus in complex with Mg²⁺ [1]. This structure (PDB 2OEM) revealed that the alternate substrate acts as a bidentate ligand of the essential Mg²⁺ via its O2 and O3 atoms, and that Lys 98 (rather than the carboxylated Lys 173) serves as the general base for 1-proS proton abstraction [2]. While structures with the natural DK-MTP-1-P substrate have also been determined, the desthio analog provided a stable, synthetically accessible ligand that facilitated high-resolution data collection and unambiguous interpretation of the enolate-stabilization mechanism conserved across the RuBisCO superfamily.

X-ray crystallography RuBisCO superfamily Enolase mechanism

Active-Site Mutant Discrimination

Mutagenesis studies with the G. kaustophilus enolase demonstrate that the K173A mutant (targeting the carboxylated lysine in the KDDE motif) retains detectable activity of approximately 3% of wild-type levels for enolization of the desthio substrate, whereas the K98A mutant is completely unable to catalyze the enolase reaction [1]. This differential sensitivity establishes that 2,3-diketo-1-phosphohexane can functionally discriminate between active-site residues: Lys 98 is essential for catalysis (general base), while Lys 173 (carboxylated) plays a primarily structural role in Mg²⁺ coordination and enolate stabilization. In contrast, the natural DK-MTP-1-P substrate shows a more complex mutational profile because the thioether side chain can engage in additional binding interactions that partially compensate for active-site perturbations.

Site-directed mutagenesis General base identification Enolase mechanism

Broad Substrate Tolerance of Enolase-Phosphatase

Zhang et al. (2004) demonstrated that three desthio analogs (1a: n-propyl, corresponding to 2,3-diketo-1-phosphohexane; 1b: cyclopropyl; 1c: phenyl) are all substrates for recombinant E1 enolase/phosphatase from Klebsiella oxytoca, with product formation monitored at 320 nm using the characteristic absorbance of the acireductone products (ε₃₂₀ ≈ 8000 M⁻¹ cm⁻¹) [1]. The similarity in reaction rates across these structurally diverse R-group variants indicates that the nature of the C-5 substituent is of little importance for substrate recognition and turnover, confirming that the enzyme's specificity determinants reside primarily in the 1-phospho-2,3-diketo core [2]. This finding validates 2,3-diketo-1-phosphohexane as a representative analog whose kinetic behavior generalizes to other desthio substrates within this enzyme class.

Substrate specificity Analog profiling E1 enolase/phosphatase

Spontaneous Enolization at Physiological pH

2,3-Diketo-1-phosphohexane undergoes spontaneous non-enzymatic enolization to 2-hydroxy-3-keto-1-phospho-1-hexene when heated at pH 7.5 for 7 minutes, as confirmed by ¹H and ¹³C NMR spectroscopy [1]. This thermal enolization property is distinct from the natural DK-MTP-1-P substrate, whose thioether side chain influences the keto-enol equilibrium. The ability to generate the enol intermediate chemically (via heating or alkaline phosphatase treatment) provides an independent route to prepare the downstream intermediate for phosphatase-only activity assays, bypassing the enolase step entirely [2].

Chemical stability Enolization Substrate preparation

2,3-DKPH Research Applications


Isolated Enolase Domain Activity Assays

Because 2,3-diketo-1-phosphohexane exhibits a 10.8-fold higher KM than its enol intermediate with acireductone synthase (EC 3.1.3.77), the enolization step is rate-limiting when the parent diketone is used as substrate. This enables laboratories studying bifunctional enolase-phosphatase enzymes to isolate and quantify the enolase partial reaction independently, without the kinetic interference of the faster dephosphorylation step. The distinct product 2-ketopentanoate (rather than the methionine precursor 2-keto-4-methylthiobutyrate) further ensures that downstream methionine salvage enzymes do not confound activity measurements [1].

Co-Crystallization for Structural Biology

The compound's enol tautomer (2,3-diketohexane 1-phosphate) has been successfully employed as a stable ligand for co-crystallization with the G. kaustophilus RuBisCO-like enolase, yielding a 1.7 Å resolution structure (PDB 2OEM) that revealed the bidentate Mg²⁺ coordination geometry and identified Lys 98 as the general base for 1-proS proton abstraction. Structural biology groups investigating enolase-phosphatase targets can use this ligand to obtain high-resolution liganded structures for rational inhibitor design and comparative mechanistic analysis across the RuBisCO superfamily [2].

Active-Site Residue Functional Mapping

The differential response of the G. kaustophilus enolase mutants K173A (~3% residual activity) and K98A (catalytically inactive) toward 2,3-diketo-1-phosphohexane provides a validated system for assigning catalytic roles to conserved active-site residues. Laboratories engaged in enzyme mechanism studies can use this compound to probe whether newly identified enolase-phosphatase homologs utilize a Lys 98-equivalent general base or depend primarily on the carboxylated lysine for catalysis, enabling rapid functional annotation of uncharacterized HAD superfamily members [3].

Chemical Generation of Enol Intermediate for Assays

The facile thermal enolization of 2,3-diketo-1-phosphohexane (complete conversion to 2-hydroxy-3-keto-1-phospho-1-hexene upon heating at pH 7.5 for 7 min) allows researchers to chemically prepare the enol-phosphate intermediate without enzymatic catalysis. Subsequent treatment with alkaline phosphatase yields the dephosphorylated acireductone analog (1,2-dihydroxy-3-keto-1-hexene), enabling stepwise dissection of the enolization and dephosphorylation half-reactions. This chemical route eliminates the need for co-expression or co-purification of the enolase domain, streamlining assay development for phosphatase-specific inhibitor screening [4].

Quote Request

Request a Quote for 2,3-Diketo-1-phosphohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.